methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride
CAS No.:
Cat. No.: VC18038467
Molecular Formula: C7H14ClNO3
Molecular Weight: 195.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14ClNO3 |
|---|---|
| Molecular Weight | 195.64 g/mol |
| IUPAC Name | methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO3.ClH/c1-11-7(10)6(9)5-3-2-4-8-5;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6?;/m1./s1 |
| Standard InChI Key | BZACPJLDSDIWCJ-VQALBSKCSA-N |
| Isomeric SMILES | COC(=O)C([C@H]1CCCN1)O.Cl |
| Canonical SMILES | COC(=O)C(C1CCCN1)O.Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
Methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride features a pyrrolidine ring substituted at the 2-position with a hydroxy-acetate group. The (2R) configuration introduces chirality, critical for interactions with biological targets. The hydrochloride salt enhances solubility, with the chloride counterion stabilizing the protonated pyrrolidine nitrogen. Key descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄ClNO₃ |
| Molecular Weight | 195.64 g/mol |
| IUPAC Name | Methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride |
| Canonical SMILES | COC(=O)C(C1CCCN1)O.Cl |
| InChI Key | BZACPJLDSDIWCJ-VQALBSKCSA-N |
The stereochemistry at C2 of the pyrrolidine ring (R-configuration) distinguishes it from diastereomers, influencing its pharmacokinetic and pharmacodynamic profiles .
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the pyrrolidine protons (δ 1.6–3.2 ppm) and the methyl ester group (δ 3.7 ppm) . Density functional theory (DFT) simulations predict a hydrogen-bonding network between the hydroxyl group and the ester carbonyl, stabilizing the molecule’s conformation . The compound’s polar surface area (72.8 Ų) and logP value (−0.3) suggest moderate membrane permeability, making it suitable for central nervous system (CNS) drug candidates .
Synthesis and Optimization Strategies
Key Synthetic Pathways
The synthesis typically begins with (2R)-pyrrolidine-2-carboxylic acid derivatives. A three-step sequence involving:
-
Esterification: Reaction with methanol under acidic conditions to form methyl (2R)-pyrrolidine-2-carboxylate .
-
Hydroxylation: Oxidative hydroxylation using tert-butyl hydroperoxide (TBHP) in the presence of a vanadium catalyst to introduce the 2-hydroxy group.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Optimization focuses on improving enantiomeric excess (ee) and yield. For example, using platinum catalysts (e.g., Pt/C) during hydrogenation steps enhances stereoselectivity, achieving up to 92% ee . Solvent systems such as ethanol-methanol mixtures (2:1 v/v) improve reaction homogeneity and product crystallization .
Challenges and Solutions
-
Stereochemical Purity: Racemization during hydroxylation is mitigated by low-temperature conditions (−20°C) and chiral auxiliaries.
-
Byproduct Formation: Unwanted diastereomers are minimized via fractional crystallization using L-tartaric acid, a method adapted from related pyrrolidine syntheses .
-
Scale-Up Limitations: Continuous flow reactors reduce reaction times from 24 hours to 2 hours, enhancing throughput for industrial applications .
Comparative Analysis with Structural Analogs
Non-Salt Counterparts
The free base (methyl 2-(pyrrolidin-2-yl)acetate, C₇H₁₃NO₂) exhibits lower aqueous solubility (2.1 mg/mL vs. 48 mg/mL for the hydrochloride) but superior bioavailability in lipid-rich tissues . This dichotomy underscores the importance of salt selection in formulation design .
Future Directions and Challenges
Targeted Drug Delivery
Encapsulation in lipid nanoparticles (LNPs) could overcome the compound’s moderate solubility, with preliminary studies showing a 3-fold increase in brain concentration following intranasal administration .
Synthetic Biology Approaches
Heterologous expression of pyrrolidine biosynthesis genes in E. coli offers a sustainable route to chiral intermediates, potentially reducing reliance on chemical synthesis .
Clinical Translation
Phase I trials are needed to evaluate pharmacokinetics in humans, particularly the impact of CYP2D6 polymorphisms on metabolism. Structural modifications to reduce renal clearance may prolong therapeutic effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume